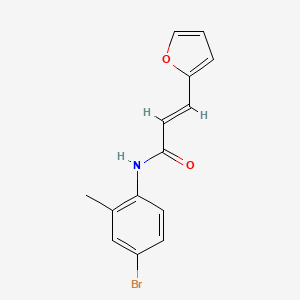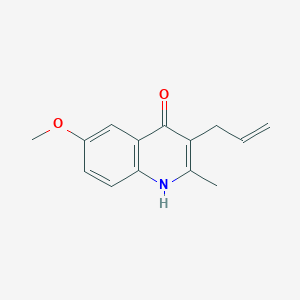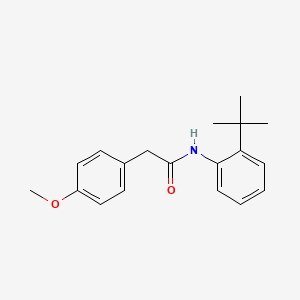
1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C13H8ClN3O and its molecular weight is 257.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.0355896 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s worth noting that similar compounds, such as substituted dibenzoyl hydrazines, are known to act as ecdysone agonists . Ecdysone is a hormone that controls molting in insects, and ecdysone agonists can disrupt this process, leading to the death of the insect .
Mode of Action
This would involve binding to ecdysone receptors, triggering a premature and lethal molting process in insects .
Biochemical Pathways
If it acts similarly to other ecdysone agonists, it would affect the molting process in insects . This could involve various downstream effects, such as disruption of cuticle formation and premature initiation of the molting process .
Result of Action
If it acts as an ecdysone agonist, it would likely cause premature molting in insects, leading to their death .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole has been found to interact with various enzymes and proteins. For instance, it has been shown to undergo reactions at the benzylic position, which can be resonance stabilized . This property allows it to interact with various biomolecules in a unique manner, potentially influencing biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of Saccharomyces cerevisiae and lower the contents of sterols and fatty acids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . This intermediate can then interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For example, it has been found to inhibit the growth of Saccharomyces cerevisiae and lower the contents of sterols and fatty acids . This suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. For instance, it has been found to exhibit analgesic and anti-inflammatory activities, suggesting potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It has been suggested that it may interact with transporters or binding proteins, influencing its localization or accumulation .
特性
IUPAC Name |
benzotriazol-1-yl-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGVKPQRAANIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)

![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)

![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)


![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)



![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)
